Water-Resistance Durability: Disulfide-Containing Bis-Succinimide Crosslinked Gelatin Films Maintain Morphological Integrity Beyond 40 Days at 37 °C
In a direct evaluation of crosslinking performance, gelatin films crosslinked with a disulfide-containing bis-succinimide (NHS-SS-NHS, the activated ester analog of 2,2'-disulfanediyl-bis-succinamide) preserved their morphology in 37 °C warm water for over 40 days [1]. This water-resistance durability stands in marked contrast to uncrosslinked gelatin controls, which dissolve or disintegrate within hours to minutes under identical aqueous conditions [1]. The extended structural integrity is attributed to the efficient formation of covalent crosslinks between the bis-succinimide reactive termini and gelatin primary amines, combined with the stability of the disulfide bridge under non-reducing aqueous environments. This performance benchmark establishes a quantifiable baseline for comparing alternative crosslinker architectures and defines the upper bound of achievable water-resistance for gelatin-based materials crosslinked via disulfide-bridged bis-succinimide chemistry.
| Evidence Dimension | Morphological stability of crosslinked gelatin films in aqueous environment at physiological temperature |
|---|---|
| Target Compound Data | Morphology preserved for >40 days at 37 °C |
| Comparator Or Baseline | Uncrosslinked gelatin: dissolves within hours/minutes at 37 °C |
| Quantified Difference | >40 days stability versus rapid dissolution (qualitative difference of >1000-fold in persistence time) |
| Conditions | Gelatin films crosslinked with disulfide-containing bis-succinimide (NHS-SS-NHS) for 120 min, then immersed in warm water at 37 °C; Food Chemistry: X, 2023 |
Why This Matters
This quantifies the minimum water-resistance threshold achievable with this crosslinker architecture, enabling researchers to predict material persistence for applications requiring extended aqueous exposure.
- [1] He S, et al. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release. Food Chemistry: X. 2023;18:100699. View Source
